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Compound of Interest

Compound Name: N-(2,4-Dimethylphenyl)formamide

Cat. No.: B130673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-(2,4-
Dimethylphenyl)formamide, a compound of interest in various chemical and pharmaceutical
research fields. This document presents nuclear magnetic resonance (NMR) and infrared (IR)
spectral data in a structured format, alongside detailed experimental protocols for data

acquisition.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a
comprehensive characterization of N-(2,4-Dimethylphenyl)formamide. The presence of
rotational isomers (rotamers) due to restricted rotation around the amide C-N bond is a key
feature observed in the NMR spectra, leading to the appearance of distinct sets of signals for
the E and Z conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Spectroscopic Data

The *H NMR spectrum of N-(2,4-Dimethylphenyl)formamide exhibits characteristic signals for
the formyl, aromatic, and methyl protons. The data below is presented for two common
deuterated solvents, highlighting the solvent effect on chemical shifts and the resolution of
rotameric signals.
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Table 1: *H NMR Spectroscopic Data of N-(2,4-Dimethylphenyl)formamide

Chemical Shift o ] Spectrometer
(5 ppm) Multiplicity Assignment e
Rotamer Mixture ~ CDCls 400 MHz

Major Rotamer:

8.54 d,J=11.2Hz CHO

7.77 brs NH

7.20-7.14 m Ar-H

6.98-6.86 m Ar-H

2.20 d,J=2.0Hz Ar-CHs

Minor Rotamer:

8.45 s CHO

7.71 d,J=8.0Hz Ar-H

7.20-7.14 m Ar-H

7.08 brs NH

6.98-6.86 m Ar-H

2.18 d,J=16Hz Ar-CHs

Single Set of

Signals DMSO-de 300 MHz

2.28 S Ar-CHs

Note: The integration of proton signals corresponds to the number of protons in each

respective environment. Due to the complexity of the aromatic region and the presence of
rotamers, a detailed assignment of individual aromatic protons is not specified in the available

data.

13C NMR Spectroscopic Data
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The 13C NMR spectrum provides information about the carbon framework of the molecule.
Similar to the *H NMR, the presence of rotamers can lead to the doubling of signals, particularly
for the formyl carbon and the aromatic carbons near the formamide group.

Table 2: 13C NMR Spectroscopic Data of N-(2,4-Dimethylphenyl)formamide

Chemical Shift (6 ppm) Assignment
~162.7 C=0 (E-isomer)
~159.2 C=0 (Z-isomer)
127-136 Aromatic Carbons

Specific shifts for methyl and other aromatic
carbons are not fully detailed in the available

literature.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2,4-Dimethylphenyl)formamide reveals characteristic absorption
bands corresponding to the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data of N-(2,4-Dimethylphenyl)formamide (KBr Pellet)
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Wavenumber (cm~?) Assignment

3167 N-H Stretch

3073 Aromatic C-H Stretch

2923 Aliphatic C-H Stretch

2877 Aliphatic C-H Stretch

1686 C=0 Stretch (Amide 1)
1656 C=0 Stretch (Amide I)
1608 Aromatic C=C Stretch

1510 N-H Bend (Amide Il) / Aromatic C=C Stretch
1469 CHs Asymmetric Bend

1375 CHs Symmetric Bend

1314 C-N Stretch (Amide 111)
1256 C-N Stretch (Amide 111)
1217 Aromatic C-H in-plane bend
1121

1036

932

900

868

828 Aromatic C-H out-of-plane bend
794

721

603
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol

1.

Sample Preparation:

Weigh approximately 10-20 mg of N-(2,4-Dimethylphenyl)formamide for *H NMR or 50-100
mg for 13C NMR into a clean, dry vial.

Add approximately 0.7 mL of deuterated solvent (e.g., CDCIs or DMSO-ds) to the vial.
Gently agitate the vial to ensure the complete dissolution of the sample.
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

. NMR Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. For *H NMR, aim for
a narrow and symmetrical peak for a reference signal (e.g., residual solvent peak).

For IH NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be acquired to achieve a good signal-to-noise ratio.

For 13C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to
singlets for each carbon environment. A larger number of scans will be required compared to
'H NMR due to the lower natural abundance of the 13C isotope.

Set the spectral width to encompass all expected signals.
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e Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication with a line broadening factor of 0.3 Hz for *H NMR) and perform a
Fourier transform.

o Phase the resulting spectrum and calibrate the chemical shift scale using the residual
solvent peak as a secondary reference (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for
13C; DMSO-de at 2.50 ppm for *H and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

e Place a small amount (1-2 mg) of finely ground N-(2,4-Dimethylphenyl)formamide into an
agate mortar.

o Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

o Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to a fine,
uniform powder.

o Transfer a portion of the powdered mixture into a pellet press.

o Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

2. IR Spectrometer Setup and Data Acquisition:

e Place the KBr pellet into the sample holder of the FTIR spectrometer.

e Record a background spectrum of the empty sample compartment.

e Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum with a
good signal-to-noise ratio.

e The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).
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Visualizations

The following diagrams illustrate the relationship between the compound and its spectroscopic

data, as well as a typical experimental workflow.
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Caption: Relationship between N-(2,4-Dimethylphenyl)formamide and its spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of N-(2,4-
Dimethylphenyl)formamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b130673#spectroscopic-data-nmr-ir-of-n-2-4-
dimethylphenyl-formamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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